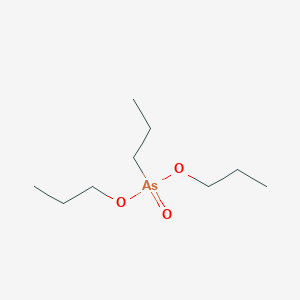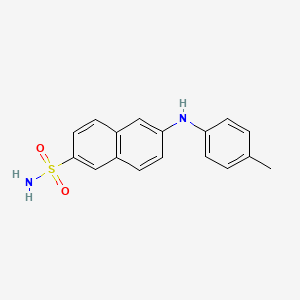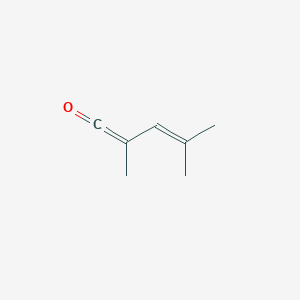![molecular formula C14H12F2Se2 B14629799 Bis[(4-fluorophenyl)methyl]diselane CAS No. 57239-58-4](/img/structure/B14629799.png)
Bis[(4-fluorophenyl)methyl]diselane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[(4-fluorophenyl)methyl]diselane is an organoselenium compound characterized by the presence of selenium atoms bonded to two 4-fluorophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(4-fluorophenyl)methyl]diselane typically involves the reaction of selenium powder with 4-fluorobenzyl halides in the presence of a base such as potassium hydroxide (KOH) and a catalyst like copper oxide (CuO) nanoparticles. The reaction is carried out in a solvent like dimethyl sulfoxide (DMSO) under an inert atmosphere at elevated temperatures (around 90°C) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Bis[(4-fluorophenyl)methyl]diselane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: It can be reduced to form selenides.
Substitution: The selenium atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted selenides depending on the nucleophile used.
Applications De Recherche Scientifique
Bis[(4-fluorophenyl)methyl]diselane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: Investigated for its potential antioxidant properties and its role in redox biology.
Industry: Potential use in the development of materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of Bis[(4-fluorophenyl)methyl]diselane involves its ability to modulate redox states within cells. It can act as both an antioxidant and a prooxidant, depending on the cellular context. The compound interacts with various molecular targets, including thiol-containing proteins and enzymes, leading to the modulation of signaling pathways involved in cell proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(4-fluorophenyl) disulfide: Similar structure but contains sulfur instead of selenium.
Bis(4-fluorophenyl)methane: Lacks the selenium atoms, making it less reactive in redox reactions.
Uniqueness
Bis[(4-fluorophenyl)methyl]diselane is unique due to the presence of selenium atoms, which impart distinct redox properties and biological activities not observed in its sulfur or carbon analogs. This makes it particularly valuable in applications requiring redox modulation and antioxidant properties.
Propriétés
Numéro CAS |
57239-58-4 |
|---|---|
Formule moléculaire |
C14H12F2Se2 |
Poids moléculaire |
376.2 g/mol |
Nom IUPAC |
1-fluoro-4-[[(4-fluorophenyl)methyldiselanyl]methyl]benzene |
InChI |
InChI=1S/C14H12F2Se2/c15-13-5-1-11(2-6-13)9-17-18-10-12-3-7-14(16)8-4-12/h1-8H,9-10H2 |
Clé InChI |
AUWNSFBLQTTXBS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C[Se][Se]CC2=CC=C(C=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





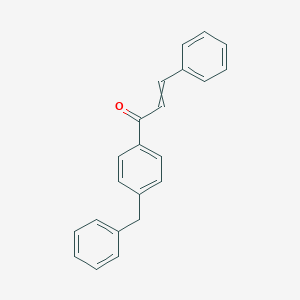
![(Piperazine-1,4-diyl)bis[(5-butoxy-1-phenyl-1H-pyrazol-3-yl)methanone]](/img/structure/B14629741.png)
![9-[2-(ethenyloxy)ethyl]-9H-carbazole](/img/structure/B14629748.png)

![Acetic acid;[3-(4-methylpentyl)cyclohex-2-en-1-yl]methanol](/img/structure/B14629771.png)
![Ethyl 4-oxo-4H-pyrimido[2,1-A]phthalazine-3-carboxylate](/img/structure/B14629777.png)
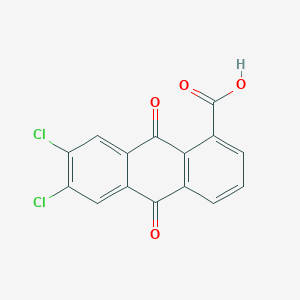
![Acetamide, N-[(acetyloxy)phenylmethyl]-N-phenyl-](/img/structure/B14629791.png)
